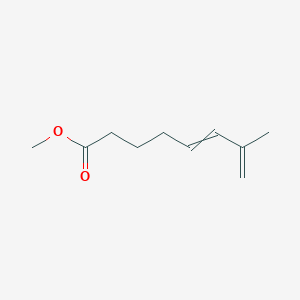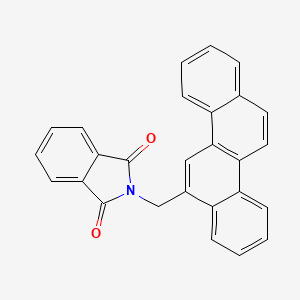
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is a complex peptide compound composed of multiple amino acids This compound is notable for its intricate structure, which includes L-isoleucine, L-prolylglycyl, L-threonyl, L-isoleucyl, and L-asparaginyl residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.
化学反応の分析
Types of Reactions
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine can be oxidized to form ketones or aldehydes.
Reduction: Amide bonds can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMSO can be used under mild conditions.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues may yield keto-threonine derivatives, while reduction of amide bonds may produce amine-containing peptides.
科学的研究の応用
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- L-Valine, L-prolylglycyl-L-threonyl-L-valyl-L-asparaginyl-
- L-Leucine, L-prolylglycyl-L-threonyl-L-leucyl-L-asparaginyl-
Uniqueness
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is unique due to its specific amino acid composition, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
289885-44-5 |
|---|---|
分子式 |
C27H47N7O9 |
分子量 |
613.7 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H47N7O9/c1-6-13(3)20(25(40)31-17(11-18(28)36)24(39)34-21(27(42)43)14(4)7-2)33-26(41)22(15(5)35)32-19(37)12-30-23(38)16-9-8-10-29-16/h13-17,20-22,29,35H,6-12H2,1-5H3,(H2,28,36)(H,30,38)(H,31,40)(H,32,37)(H,33,41)(H,34,39)(H,42,43)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |
InChIキー |
XWQWBJYAIKAWNH-CRFYWODOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



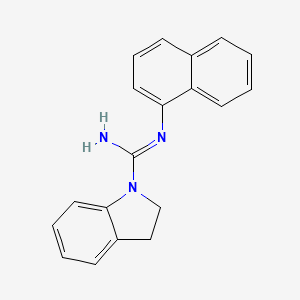
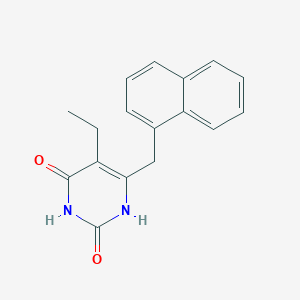
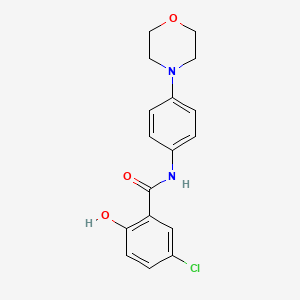
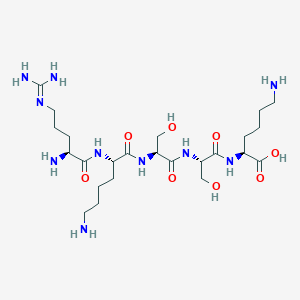
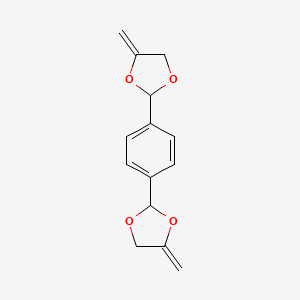
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
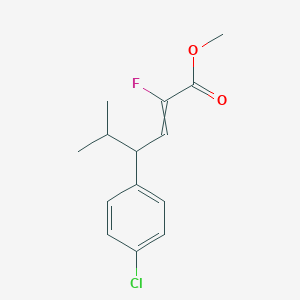

![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
